

# 4-Bromo-2-chloro-6-methylpyridine structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-2-chloro-6-methylpyridine

Cat. No.: B578623

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-2-chloro-6-methylpyridine**

## Introduction

**4-Bromo-2-chloro-6-methylpyridine** is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure, featuring a pyridine ring substituted with bromine, chlorine, and a methyl group, offers multiple reactive sites for the construction of more complex molecules. This makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its structure, properties, synthesis, and potential applications for researchers and professionals in drug development.

## Chemical Structure and Properties

The fundamental structure of **4-Bromo-2-chloro-6-methylpyridine** consists of a central pyridine ring. A bromine atom is attached at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position.

IUPAC Name: **4-bromo-2-chloro-6-methylpyridine**<sup>[1]</sup> Molecular Formula: C<sub>6</sub>H<sub>5</sub>BrClN<sup>[1]</sup><sup>[2]</sup>

SMILES: CC1=CC(=C(N=C1)Cl)Br InChI Key: VZKVJDPXLSTENW-UHFFFAOYSA-N

## Physicochemical Data

A summary of the key physical and chemical properties of **4-Bromo-2-chloro-6-methylpyridine** is presented in the table below. This data is essential for its handling, storage,

and application in experimental settings.

Property	Value	Source
CAS Number	1206250-53-4	[1][2][3]
Molecular Weight	206.47 g/mol	[1]
Appearance	Solid, Semi-Solid, Liquid, or Lump	
Boiling Point	238°C	[3]
Density	1.624 g/cm <sup>3</sup>	[3]
Flash Point	98°C	[3]
Purity	95% - 98%	[2][4]
Storage Temperature	2-8°C, Inert atmosphere, Keep in dark place	
pKa	1.21 ± 0.10 (Predicted)	[3]

## Synthesis and Experimental Protocols

The synthesis of substituted pyridines often involves multi-step processes. While a direct synthesis for **4-Bromo-2-chloro-6-methylpyridine** is not detailed in the provided results, a relevant procedure for a structurally similar compound, 4-bromo-6-chloropyridine-2-carboxylic acid, can be adapted. The initial steps involve the halogenation of a pyridine ring.

### Example Synthetic Protocol: Halogenation of a Dihydroxypicoline

This protocol is based on the synthesis of a related compound and illustrates the general methodology for introducing bromine and chlorine onto a pyridine ring.[5]

Objective: To synthesize a bromo- and chloro-substituted methylpyridine derivative from a dihydroxy precursor.

Step 1: Bromination of 2,4-dihydroxy-6-picoline

- To a dry 100mL three-necked flask, add 12.5 g of 2,4-dihydroxy-6-picoline and 50 mL of DMF.
- Place the flask in an ice-water bath to cool the mixture.
- Slowly add 22.1 g of phosphorus oxybromide ( $\text{POBr}_3$ ) to the cooled solution.
- Transfer the flask to an oil bath and heat to  $110^\circ\text{C}$ .
- Maintain stirring for 1 hour at this temperature.
- After 1 hour, cool the reaction mixture to  $30^\circ\text{C}$ .
- Quench the reaction by adding 60 mL of water.
- Neutralize the solution by adjusting the pH to 7 with sodium carbonate, which will cause a solid to precipitate.
- Filter the solid product and wash the filter cake with 10 mL of cold ethanol, followed by 10 mL of ether.
- Dry the solid to obtain 2-hydroxy-4-bromo-6-methylpyridine.

#### Step 2: Chlorination of 2-hydroxy-4-bromo-6-methylpyridine

- In a dry 100mL three-necked flask, add 5.64 g of the 2-hydroxy-4-bromo-6-methylpyridine obtained from Step 1 and 30 mL of DMF.
- Cool the flask in an ice-water bath.
- Slowly add 7.7 g of phosphorus oxychloride ( $\text{POCl}_3$ ).
- (The patent does not specify the reaction time and temperature for this step, but typically this reaction would be heated to drive the conversion of the hydroxyl group to a chloride.)

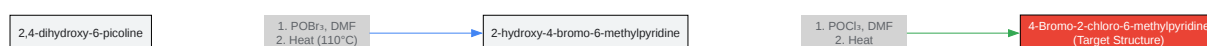
## Applications in Research and Drug Development

Halogenated pyridines like **4-Bromo-2-chloro-6-methylpyridine** are important intermediates in the pharmaceutical industry. The bromine and chlorine atoms provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in building the complex molecular architectures of active pharmaceutical ingredients (APIs).[6][7]

The presence of halogens can also influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Therefore, compounds like this are valuable for creating libraries of potential drug candidates for screening.

## Visualization of Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of halogenated pyridines, based on the experimental protocol described.



[Click to download full resolution via product page](#)

Caption: Generalized synthesis pathway for **4-Bromo-2-chloro-6-methylpyridine**.

## Safety and Handling

**4-Bromo-2-chloro-6-methylpyridine** is associated with several hazards. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For storage, it should be kept in a dark place under an inert atmosphere at temperatures between 2-8°C.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Bromo-2-chloro-6-methylpyridine | C<sub>6</sub>H<sub>5</sub>BrClN | CID 53429237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. indiamart.com [indiamart.com]
- 3. 4-bromo-2-chloro-6-methylpyridine CAS#: 1206250-53-4 [chemicalbook.com]
- 4. 4-bromo-2-chloro-6-methylpyridine [allbiopharm.com]
- 5. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [4-Bromo-2-chloro-6-methylpyridine structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b578623#4-bromo-2-chloro-6-methylpyridine-structure]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)